molecular formula C15H11F2N3 B1446820 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine CAS No. 664966-78-3

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine

Cat. No.: B1446820
CAS No.: 664966-78-3
M. Wt: 271.26 g/mol
InChI Key: CQZOLLQOSDUENN-UHFFFAOYSA-N
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Description

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of two 4-fluorophenyl groups attached to the pyrazole ring, making it a fluorinated derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the pyrazole ring. The reaction conditions may vary, but common reagents include acetic acid or sulfuric acid as catalysts for the cyclization step.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and minimize by-product formation. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chlorophenyl)-1H-pyrazol-5-amine: Similar structure but with chlorine atoms instead of fluorine.

    1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine: Similar structure but with bromine atoms instead of fluorine.

    1,4-Bis(4-methylphenyl)-1H-pyrazol-5-amine: Similar structure but with methyl groups instead of fluorine.

Uniqueness

1,4-Bis(4-fluorophenyl)-1H-pyrazol-5-amine is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties. Fluorine atoms can increase the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2,4-bis(4-fluorophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZOLLQOSDUENN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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